

# Commercial Suppliers and Technical Guide for 2-Chloro-4-ethylbenzoic Acid

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## Compound of Interest

Compound Name: 2-Chloro-4-ethylbenzoic acid

Cat. No.: B13619705

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for **2-Chloro-4-ethylbenzoic acid** (CAS No. 1261868-02-3), along with detailed experimental protocols relevant to its synthesis and analysis. This information is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and applying it in a laboratory setting.

## Commercial Suppliers of 2-Chloro-4-ethylbenzoic Acid

Sourcing high-quality chemical reagents is a critical first step in any research and development endeavor. **2-Chloro-4-ethylbenzoic acid** is available from several reputable chemical suppliers. The following table summarizes key quantitative data from some of these suppliers to facilitate easy comparison. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

Supplier	CAS Number	Purity	Available Quantities
Sigma-Aldrich	1261868-02-3	≥97% <a href="#">[1]</a>	Inquire
BLD Pharm	1261868-02-3	Inquire	Inquire
AOBChem	1261868-02-3	Inquire	Inquire

## Synthesis and Analysis: Experimental Protocols

While a specific, detailed synthesis protocol for **2-Chloro-4-ethylbenzoic acid** is not readily available in the public domain, its structure suggests a synthetic route involving two key reaction types: Friedel-Crafts acylation and subsequent oxidation. The following are representative, detailed methodologies for these key transformations, along with protocols for the analysis of the final product.

### Synthesis Step 1: Friedel-Crafts Acylation of 1-Chloro-3-ethylbenzene

This protocol describes a general procedure for the acylation of a substituted benzene ring, a likely first step in the synthesis of **2-Chloro-4-ethylbenzoic acid**.[\[2\]](#)[\[3\]](#)

#### Materials:

- 1-Chloro-3-ethylbenzene
- Acetyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Anhydrous dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Addition funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

**Procedure:**

- Set up a dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet.
- Under a nitrogen atmosphere, add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane.
- Cool the suspension to 0°C using an ice bath.
- Prepare a solution of acetyl chloride and 1-chloro-3-ethylbenzene in anhydrous dichloromethane and place it in the addition funnel.
- Add the solution from the addition funnel dropwise to the cooled  $\text{AlCl}_3$  suspension over 30-45 minutes, ensuring the internal temperature remains below 5°C.
- After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for another 2-3 hours.
- Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
- Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ketone product.
- The crude product may be purified by column chromatography on silica gel.

## Synthesis Step 2: Oxidation of the Acyl Group to a Carboxylic Acid

This protocol outlines a general method for the oxidation of an alkylbenzene to a benzoic acid, a likely final step in the synthesis.[\[4\]](#)[\[5\]](#)

### Materials:

- Crude product from Step 1
- Potassium permanganate ( $KMnO_4$ )
- Sodium carbonate ( $Na_2CO_3$ )
- 10% Sulfuric acid ( $H_2SO_4$ )
- Sodium bisulfite ( $NaHSO_3$ )
- Diethyl ether
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel

**Procedure:**

- In a round-bottom flask, dissolve the crude ketone from the previous step in a solution of sodium carbonate in water.
- Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours.
- Continue to reflux until the purple color of the permanganate has disappeared.
- Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
- Wash the filter cake with a small amount of hot water.
- Cool the filtrate in an ice bath and acidify with 10% sulfuric acid until the precipitation of the carboxylic acid is complete. If excess permanganate is present, it can be quenched by the addition of sodium bisulfite.
- Collect the solid product by vacuum filtration and wash with cold water.
- The crude **2-Chloro-4-ethylbenzoic acid** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Quality Control: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds.<sup>[6]</sup> This protocol provides a general method for the analysis of a substituted benzoic acid.

**Instrumentation and Materials:**

- HPLC system with a UV detector
- C18 reverse-phase column
- Acetonitrile (HPLC grade)

- Water (HPLC grade)
- Phosphoric acid or Formic acid
- **2-Chloro-4-ethylbenzoic acid** sample
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the carboxylic acid is in its protonated form. The exact ratio should be optimized for best separation. Degas the mobile phase before use.
- Standard Solution Preparation: Accurately weigh a known amount of a high-purity reference standard of **2-Chloro-4-ethylbenzoic acid** and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
- Sample Solution Preparation: Accurately weigh the synthesized **2-Chloro-4-ethylbenzoic acid** sample and dissolve it in the mobile phase to a similar concentration as the standard stock solution. Filter the sample solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10 µL
  - Column Temperature: 30°C
  - Detection Wavelength: Set to the  $\lambda_{\text{max}}$  of **2-Chloro-4-ethylbenzoic acid** (determined by UV-Vis spectroscopy).

- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Data Analysis: Identify the peak corresponding to **2-Chloro-4-ethylbenzoic acid** by comparing the retention time with the standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

## Structural Confirmation: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for confirming the structure of the synthesized compound.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

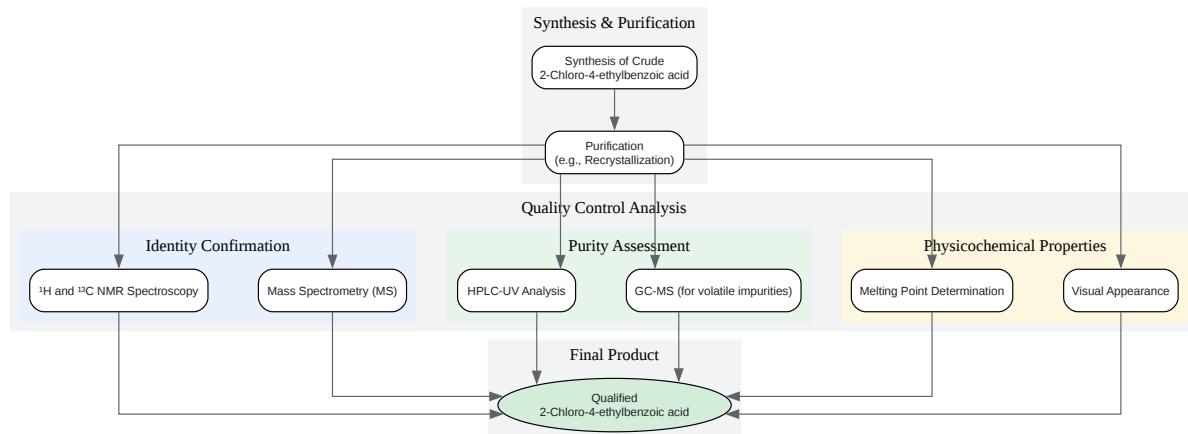
- Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.[\[7\]](#)
- Analysis: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra. The <sup>1</sup>H NMR spectrum will show characteristic signals for the aromatic protons, the ethyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns will be consistent with the 2-chloro-4-ethyl substitution pattern. The <sup>13</sup>C NMR spectrum will show the expected number of signals for the unique carbon atoms in the molecule.[\[8\]](#)[\[9\]](#)

### Mass Spectrometry:

- Analysis: Obtain the mass spectrum of the compound. The molecular ion peak (M<sup>+</sup>) should correspond to the molecular weight of **2-Chloro-4-ethylbenzoic acid** (C<sub>9</sub>H<sub>9</sub>ClO<sub>2</sub>). A characteristic isotopic pattern for the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the M<sup>+</sup> peak) should be observed.[\[10\]](#)[\[11\]](#)

## Visualized Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of a synthesized batch of **2-Chloro-4-ethylbenzoic acid**, ensuring its identity, purity, and quality before its use in further research or development.



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